Amyloid Fibril Formation: Amylin (1-13) (human) vs. Full-Length Human Amylin (1-37)
Amylin (1-13) (human) exhibits a fundamentally different aggregation behavior compared to full-length human amylin (1-37). The 1-13 fragment, which lies outside the ordered fibril core, has no effect on fiber formation and does not form amyloid fibrils by itself [1]. In contrast, full-length human amylin rapidly forms amyloid fibrils in vitro, a process linked to β-cell toxicity in type 2 diabetes [2].
| Evidence Dimension | Amyloid Fibril Formation Capacity |
|---|---|
| Target Compound Data | No fibril formation observed |
| Comparator Or Baseline | Full-length human amylin (1-37): Robust fibril formation in vitro |
| Quantified Difference | Qualitative difference: Fibril-forming vs. Non-fibrillogenic |
| Conditions | In vitro assays, as reported in vendor technical datasheets and cryo-EM structural studies |
Why This Matters
This property makes Amylin (1-13) (human) the preferred reagent for experiments where amyloid formation would confound results, such as in vitro receptor binding studies or cellular assays where fibril toxicity is a confounding variable.
- [1] PeptideDB. (n.d.). Amylin (1-13) (human) – Database Entry. View Source
- [2] Cao, Q., et al. (2020). Cryo-EM structure and inhibitor design of human IAPP (amylin) fibrils. Nature Structural & Molecular Biology, 27(7), 653–659. View Source
